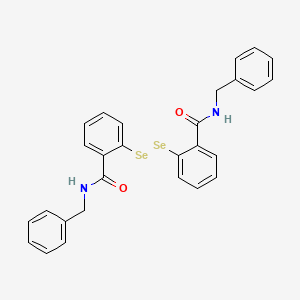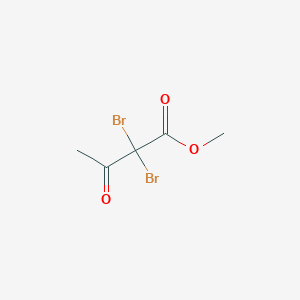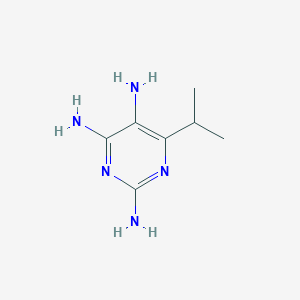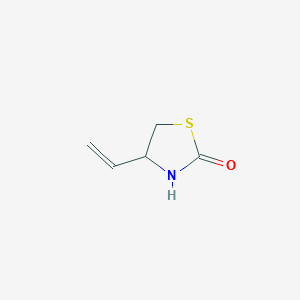
4-Ethenyl-1,3-thiazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-1,3-thiazolidin-2-one is a heterocyclic compound featuring a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively. This compound is part of the thiazolidine family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-1,3-thiazolidin-2-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Another method involves the use of ammonium persulfate as a catalyst under solvent-free conditions, offering high yield and atom economy .
Industrial Production Methods: Industrial production of this compound may employ green chemistry approaches, such as multicomponent reactions, click reactions, and nano-catalysis, to enhance selectivity, purity, and product yield . These methods are designed to be environmentally friendly and economically viable.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethenyl-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The vinyl group allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Applications De Recherche Scientifique
4-Ethenyl-1,3-thiazolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The biological activity of 4-Ethenyl-1,3-thiazolidin-2-one is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors and enzymes can lead to anticancer and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Thiazolidin-4-one: Known for its anticancer and antimicrobial activities.
Thiazolidin-2,4-dione: Exhibits antidiabetic and anti-inflammatory properties.
1,3,4-Thiadiazole: Used in drug design for its diverse biological activities.
Uniqueness: 4-Ethenyl-1,3-thiazolidin-2-one stands out due to its unique vinyl group, which allows for a broader range of chemical modifications and applications. This structural feature enhances its versatility in synthetic chemistry and its potential for developing new therapeutic agents .
Propriétés
Numéro CAS |
104514-82-1 |
|---|---|
Formule moléculaire |
C5H7NOS |
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
4-ethenyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C5H7NOS/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7) |
Clé InChI |
XKAMVCOIBHOLEH-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CSC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
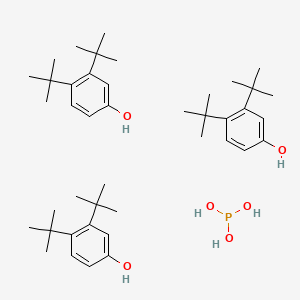

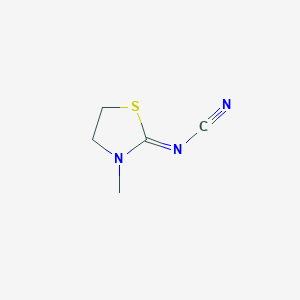
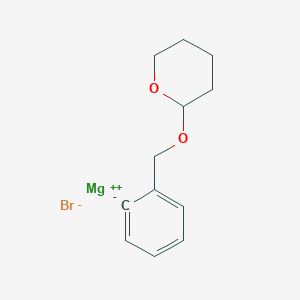

![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
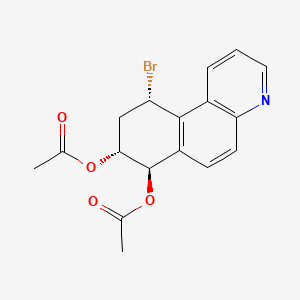
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
